molecular formula C5H9NO2 B1348122 D-Cyclopropylglycine CAS No. 49607-01-4

D-Cyclopropylglycine

Cat. No. B1348122
CAS RN: 49607-01-4
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-SCSAIBSYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

D-Cyclopropylglycine is a member of the cyclopropylglycine series, which has been studied for various synthesis methods in the past decade. Key synthesis methods include carbene and ylide addition to alkenes, enzymatic reactions, Kulinkovich cyclopropanation, MIRC reactions, modification of cyclopropanecarbaldehydes by the Strecker reaction, and other functional group transformations. Cyclopropylglycines, including D-Cyclopropylglycine, are of interest due to their rigid analogs of amino acids like glutamic acid and proline, and their use in physiologically active peptides (Yashin et al., 2013).

Solid-State Catalytic Isotope Exchange

D-Cyclopropylglycine has been studied in the context of high-temperature solid-state catalytic hydrogen isotope exchange (HTCIE). The experiments and density functional theory (DFT) revealed a high regioselectivity and stereoselectivity in the reaction of spillover hydrogen with D-Cyclopropylglycine fragments, specifically demonstrating the Gly fragment's high reactivity in HTCIE with stereoselectivity in hydrogen-deuterium substitution (Dadayan et al., 2019).

Molecular Synthesis

The compound has been involved in the synthesis of diastereomerically pure 2-cyclopropylglycines, which are synthesized through Michael addition followed by γ-elimination and acid-mediated deprotection, highlighting its significance in creating structurally diverse amino acid derivatives (Zindel & Meijere, 1994).

Enzymatic Synthesis and Chemoenzymatic Routes

D-Cyclopropylglycine's enantiomers have been synthesized through enzymatic hydrolysis, showcasing its application in producing enantiomerically pure compounds, a crucial aspect of pharmaceutical and biochemical research (Larionov & Meijere, 2006).

Conformational Behavior in Peptides

Its role in understanding the conformational behavior of α,α‐dialkylated peptides has been significant, as studies using ab initio and empirical methods have provided insights into the preferred conformations of model cyclopropylglycine peptides. This research is pivotal in understanding peptide structure and function, particularly in relation to the cyclopropyl group's influence on peptide conformation (Barone et al., 1988).

Role in Neuroendocrine Secretion

Research has also explored the effects of D-Cycloserine, a partial agonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, on neuroendocrine secretion. This investigation into its impact on luteinizing hormone (LH) and cortisol secretion contributes to a better understanding of NMDA receptor activity and its implications in various cerebral disorders (van Berckel et al., 1998).

Application in Cognitive Enhancement

D-Cycloserine has been studied for its potential as a cognitive enhancer, particularly in aging-related cognitive deficits. Research in aged rats showed that D-Cycloserine improved performance in spatial memory tasks, highlighting its potential in treating disorders involving cognitive impairment (Baxter et al., 1994).

Safety And Hazards

D-Cyclopropylglycine is not classified as a hazardous substance or mixture6. However, it is always recommended to handle it in a well-ventilated place and avoid contact with skin and eyes7.


Future Directions

While synthetic chemistry has created numerous new molecules and materials to support a better life welfare, many challenges still remain in synthetic chemistry. Higher selectivity, higher efficiency, environmental benign and sustainable energy are never been so wistful before8.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or conduct further research.


properties

IUPAC Name

(2R)-2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364086
Record name D-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cyclopropylglycine

CAS RN

49607-01-4
Record name D-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Amino cyclopropyl acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TM Zabriskie, H Cheng, JC Vederas - Journal of the American …, 1992 - ACS Publications
… Palladium-catalyzed addition of diazomethane16 to benzyl NCbz-D-vinylglycinate, an intermediate in the synthesis of 4, produces a D-cyclopropylglycine derivative which is readily …
Number of citations: 43 pubs.acs.org
AR Howard-Jones, JM Elkins, IJ Clifton, PL Roach… - Biochemistry, 2007 - ACS Publications
… Synthesis of δ-(l-α-Aminoadipoyl)-l-cysteinyl-β-methyl-d-cyclopropylglycine 3. dl-β-… Synthesis of δ-(l-α-Aminoadipoyl)-l-cysteinyl-d-cyclopropylglycine 5. Following protection of …
Number of citations: 33 pubs.acs.org
BP Domayne-Hayman - 1989 - elibrary.ru
… delta$-(L-$\alpha$-Aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine was a very poor substrate for IPNS, giving only a trace of penicillin. This reflects the great importance of carbon-…
Number of citations: 1 elibrary.ru
A Lawen, R Traber - Journal of Biological Chemistry, 1993 - ASBMB
… On the other hand, the incorporation of the D-Ala analogue D-cyclopropylglycine, which should not need to occupy the same space as D-Val, yields, even in small …
Number of citations: 69 www.jbc.org
A LawenSii, R Traberfl - 1993 - researchgate.net
… On the other hand, the incorporation of the D-Ala analogue D-cyclopropylglycine, which should not need to occupy the same space as D-Val, yields, even in small …
Number of citations: 1 www.researchgate.net
PJ Rutledge - 2-Oxoglutarate-Dependent Oxygenases, 2015 - books.google.com
… this proposal is strengthened further by experiments using substrates that incorporate cyclopropyl radical traps such as δ-(l-α-aminoadipoyl)-l-cysteinyl-β-methyl-d-cyclopropylglycine 20…
Number of citations: 2 books.google.com
Y Liang, F Strieth-Kalthoff, P Bellotti, F Glorius - Chem Catalysis, 2021 - cell.com
The development of a catalytic strategy for one-carbon homologation is of foundational importance in organic synthesis enabling quick elaboration of useful molecules. Herein, we …
Number of citations: 14 www.cell.com
NC Chapman, PJ Rutledge - ChemBioChem, 2021 - Wiley Online Library
… (ACmcpG, 30; Figure 16A) and δ-(l-α-aminoadipoyl)-l-cysteinyl-d-cyclopropylglycine (ACcpG, 32; Figure 16B). Interestingly, solution-phase experiments had determined that ACmcpG …
A Casimiro-Garcia, DA Dudley… - Expert Opinion on …, 2006 - Taylor & Francis
… Compounds derived from D-cyclopropylglycine were also disclosed as exemplified by compound 89 . A 4-methoxyphenyl or 3-fluoro-4-methoxyphenyl group as the aromatic …
Number of citations: 36 www.tandfonline.com
DK Luscombe, GP Ellis - 1993 - ndl.ethernet.edu.et
In this volume, seven topics of general interest to medicinal chemists, microbiologists, pharmacologists and clinicians are reviewed. During the past few years, much interest has been …
Number of citations: 2 ndl.ethernet.edu.et

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